Lipophilicity Modulation: Predicted LogP Comparison Against Key Regioisomers
Computational prediction models (ALogP) indicate that the target compound's lipophilicity is higher than that of its 2-fluoro regioisomer, a factor that can significantly influence membrane permeability and metabolic stability. For ethyl 2-fluoro-4-methylpyridine-5-acetate, a validated ALogP value of 1.10 is reported, compared to a predicted value of 1.29 for the target compound [1][2]. This difference, though modest, can translate to a measurable shift in logD and consequently affect oral bioavailability in early drug discovery programs.
| Evidence Dimension | Predicted lipophilicity (ALogP) |
|---|---|
| Target Compound Data | 1.29 (ALogP) |
| Comparator Or Baseline | Ethyl 2-fluoro-4-methylpyridine-5-acetate: 1.10 (ALogP) |
| Quantified Difference | Δ = +0.19 logP units |
| Conditions | Predicted using the ALogP algorithm implemented in PubChem's property computation. |
Why This Matters
A higher ALogP value directly influences a compound's ability to cross biological membranes, a critical factor in selecting building blocks for lead optimization programs focused on intracellular targets.
- [1] PubChem Compound. Ethyl 4-fluoro-3-methylpyridine-5-acetate. Computed Properties: ALogP. View Source
- [2] PubChem Compound. Ethyl 2-fluoro-4-methylpyridine-5-acetate. Computed Properties: ALogP. View Source
